

Application Notes and Protocols for Pivalates in Suzuki-Miyaura Coupling

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Compound of Interest

Compound Name: *Cesium pivalate*

Cat. No.: *B1349073*

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A Clarification on the Role of Pivalates: Initial research indicates a common point of confusion regarding the role of "**Cesium pivalate**" in Suzuki-Miyaura coupling. The predominant application of pivalates in this context is not the use of **Cesium pivalate** as a base, but rather the use of aryl pivalates as electrophilic coupling partners. This protocol, therefore, focuses on the well-established nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates with boronic acids. While various bases are employed in these reactions, including potassium phosphate (K_3PO_4), specific protocols detailing the use of **Cesium pivalate** as a base are not widely documented in the scientific literature. One study noted a significant rate enhancement using potassium pivalate in Miyaura borylation, a related reaction.^[1]

These application notes provide a comprehensive overview and detailed protocols for the nickel-catalyzed Suzuki-Miyaura cross-coupling of aryl pivalates with arylboronic acids, a significant advancement in carbon-carbon bond formation.^{[2][3]}

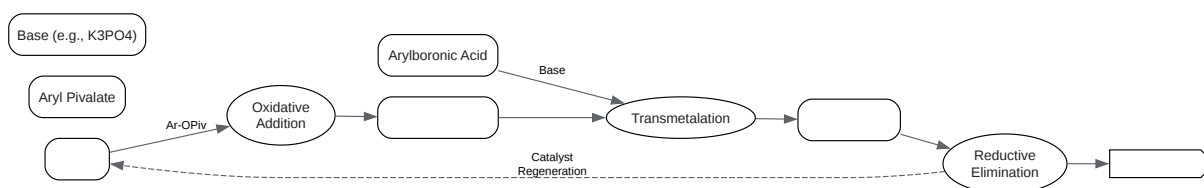
Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Traditionally, this reaction utilizes organohalides as electrophiles. However, the development of methods that employ more readily available and environmentally benign starting materials is of significant interest. Aryl pivalates, derived from phenols, have emerged as viable electrophiles in nickel-catalyzed Suzuki-Miyaura couplings.^[2]^[3] This approach offers a valuable alternative to traditional methods, expanding the scope of accessible biaryl compounds.

The use of nickel catalysts is crucial for the activation of the relatively inert C-O bond in aryl pivalates.[3][4] These protocols have been shown to be tolerant of a wide range of functional groups on both the aryl pivalate and the boronic acid partner.[2][3]

Reaction Principle and Mechanism

The nickel-catalyzed Suzuki-Miyaura coupling of an aryl pivalate with a boronic acid follows a catalytic cycle analogous to the palladium-catalyzed version, but with key differences owing to the nature of the nickel catalyst and the aryl pivalate substrate.



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Figure 1. Catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates.

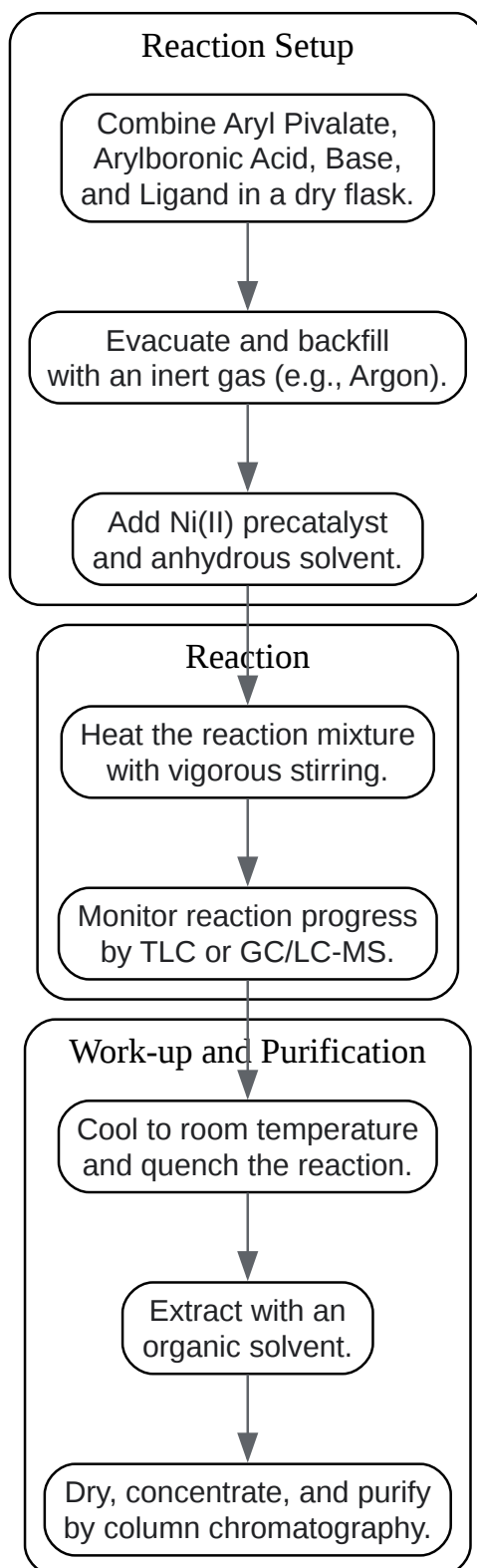
The key steps are:

- **Oxidative Addition:** The active Ni(0) catalyst oxidatively adds to the aryl pivalate, cleaving the C-O bond to form an Ar-Ni(II)-OPiv complex.
- **Transmetalation:** In the presence of a base, the aryl group from the arylboronic acid is transferred to the nickel center, displacing the pivalate group and forming an Ar-Ni(II)-Ar' complex.
- **Reductive Elimination:** The two aryl groups on the nickel center couple and are eliminated as the biaryl product, regenerating the Ni(0) catalyst.

Experimental Protocols

The following protocols are generalized from published procedures for the nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates.[\[2\]](#)[\[3\]](#)

3.1. General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Pivalates



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Figure 2. General experimental workflow for the nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates.

Materials:

- Aryl pivalate (1.0 equiv)
- Arylboronic acid (1.5 - 2.0 equiv)
- Nickel(II) precatalyst (e.g., $\text{NiCl}_2(\text{PCy}_3)_2$) (5 mol%)
- Ligand (if not part of the precatalyst, e.g., PCy_3) (10 mol%)
- Base (e.g., K_3PO_4) (3.0 equiv)
- Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

- To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the aryl pivalate, arylboronic acid, base, and ligand (if applicable).
- Seal the flask/vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Under a positive pressure of the inert gas, add the nickel(II) precatalyst followed by the anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data

The following table summarizes representative yields for the nickel-catalyzed Suzuki-Miyaura coupling of various aryl pivalates with arylboronic acids, adapted from the literature.^{[2][3]}

Entry	Aryl Pivalate	Arylboronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenyl pivalate	Phenylboronic acid	NiCl ₂ (P(Cy) ₃) ₂ (5)	K ₃ PO ₄	Dioxane	100	12	85
2	4-Methoxyphenyl pivalate	Phenylboronic acid	NiCl ₂ (P(Cy) ₃) ₂ (5)	K ₃ PO ₄	Dioxane	100	12	92
3	4-Trifluoromethylphenyl pivalate	Phenylboronic acid	NiCl ₂ (P(Cy) ₃) ₂ (5)	K ₃ PO ₄	Dioxane	100	12	78
4	Naphthyl pivalate	Phenylboronic acid	NiCl ₂ (P(Cy) ₃) ₂ (5)	K ₃ PO ₄	Dioxane	100	12	95
5	Phenyl pivalate	4-Methoxyphenylboronic acid	NiCl ₂ (P(Cy) ₃) ₂ (5)	K ₃ PO ₄	Dioxane	100	12	88
6	Phenyl pivalate	2-Methylphenylboronic acid	NiCl ₂ (P(Cy) ₃) ₂ (5)	K ₃ PO ₄	Dioxane	100	12	75

Table 1. Representative yields for the nickel-catalyzed Suzuki-Miyaura coupling of aryl pivalates.

Troubleshooting and Considerations

- **Anhydrous Conditions:** The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
- **Inert Atmosphere:** Maintaining an inert atmosphere is critical to prevent the deactivation of the nickel catalyst.
- **Ligand Choice:** The choice of phosphine ligand can significantly impact the reaction efficiency. Tricyclohexylphosphine (PCy₃) is commonly effective.
- **Base Strength:** The base plays a crucial role in the transmetalation step. K₃PO₄ is a frequently used base, but others may be screened for optimal results.
- **Catalyst Loading:** While 5 mol% is a common starting point, the catalyst loading can often be optimized for specific substrates.

Safety Information

- Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
- Anhydrous solvents can be flammable. Handle with care and away from ignition sources.
- The reaction is performed under an inert atmosphere, which can pose an asphyxiation hazard if not handled properly.

By following these protocols and considerations, researchers can effectively utilize aryl pivalates as coupling partners in nickel-catalyzed Suzuki-Miyaura reactions for the synthesis of a diverse range of biaryl compounds.

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